2-Methylpiperidin-3-amine
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Overview
Description
2-Methylpiperidin-3-amine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products . This compound, specifically, is a valuable intermediate in organic synthesis and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine(III) oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines .
Scientific Research Applications
2-Methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs with potential anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Aminopyridine
Comparison: 2-Methylpiperidin-3-amine is unique due to its specific structure and reactivity. For example, while 2-Amino-3-methylpyridine is also a valuable intermediate, this compound’s piperidine ring provides additional stability and reactivity, making it more suitable for certain synthetic applications .
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5-6(7)3-2-4-8-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
VRSIHZAGCZQYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)N |
Origin of Product |
United States |
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